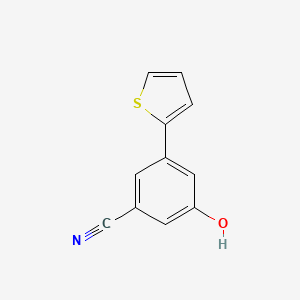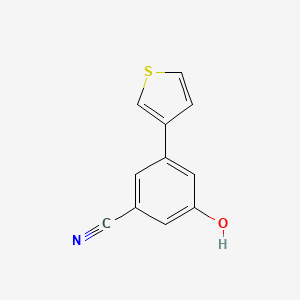
5-(3-Aminophenyl)-2-cyanophenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(3-Aminophenyl)-2-cyanophenol (5-AP-2-CP) is an organic compound with the formula C13H9N2O2. It is a white crystalline solid that is soluble in water and ethanol. 5-AP-2-CP is used in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. It is also used as a reagent in various scientific research applications.
Aplicaciones Científicas De Investigación
5-(3-Aminophenyl)-2-cyanophenol, 95% is used in various scientific research applications, such as the synthesis of organic compounds and the study of biochemical and physiological effects. It is used as a reagent in the synthesis of various pharmaceuticals, agrochemicals, and other organic compounds. It is also used as a catalyst in the synthesis of polymers.
Mecanismo De Acción
The mechanism of action of 5-(3-Aminophenyl)-2-cyanophenol, 95% is not fully understood. However, it is believed to act as an electron donor in the reaction of 3-aminophenol and cyanide ion. This reaction is believed to form an intermediate, which is then protonated to give the desired product.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(3-Aminophenyl)-2-cyanophenol, 95% are not well understood. However, it has been found to be non-toxic and non-carcinogenic in animal studies. It has also been found to have anti-inflammatory and anti-oxidant properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-(3-Aminophenyl)-2-cyanophenol, 95% is a relatively safe and non-toxic compound, making it suitable for use in laboratory experiments. It is also relatively inexpensive, making it a cost-effective reagent. However, it is not very stable and can decompose at high temperatures or in the presence of light.
Direcciones Futuras
The future directions for 5-(3-Aminophenyl)-2-cyanophenol, 95% include further research into its biochemical and physiological effects, as well as its potential applications in the synthesis of organic compounds. Additionally, further research into its mechanism of action and its stability under various conditions could lead to improved synthesis methods and improved laboratory safety. Other potential research areas include its use as a catalyst in the synthesis of polymers and its potential applications in the pharmaceutical and agrochemical industries.
Métodos De Síntesis
5-(3-Aminophenyl)-2-cyanophenol, 95% can be synthesized from the reaction of 3-aminophenol and cyanide ion in the presence of a base such as sodium hydroxide. The reaction of 3-aminophenol and cyanide ion forms an intermediate, which is then protonated to give the desired product. The reaction is typically carried out in an aqueous medium at a temperature of 60-70°C.
Propiedades
IUPAC Name |
4-(3-aminophenyl)-2-hydroxybenzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O/c14-8-11-5-4-10(7-13(11)16)9-2-1-3-12(15)6-9/h1-7,16H,15H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFSFZSQLMOGZRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)C2=CC(=C(C=C2)C#N)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10684618 |
Source


|
| Record name | 3'-Amino-3-hydroxy[1,1'-biphenyl]-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10684618 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Aminophenyl)-2-cyanophenol | |
CAS RN |
1261963-54-5 |
Source


|
| Record name | 3'-Amino-3-hydroxy[1,1'-biphenyl]-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10684618 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














